Diethyl [1-(methylsulfanyl)ethenyl]phosphonate
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Overview
Description
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate is an organophosphorus compound with the molecular formula C7H13O3PS. This compound is characterized by the presence of a phosphonate group, which is bonded to a vinyl group substituted with a methylsulfanyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)ethenyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable vinyl halide in the presence of a base. The reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an alkane.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl [1-(methylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. The vinyl group and methylsulfanyl moiety can also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [1-(methylsulfanyl)ethyl]phosphonate
- Diethyl [1-(methylsulfanyl)propyl]phosphonate
- Diethyl [1-(methylsulfanyl)butyl]phosphonate
Uniqueness
Diethyl [1-(methylsulfanyl)ethenyl]phosphonate is unique due to the presence of the vinyl group, which imparts distinct reactivity and chemical properties compared to its saturated analogs. The combination of the phosphonate and methylsulfanyl groups also enhances its versatility in various chemical reactions .
Properties
CAS No. |
80436-49-3 |
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Molecular Formula |
C7H15O3PS |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-1-methylsulfanylethene |
InChI |
InChI=1S/C7H15O3PS/c1-5-9-11(8,10-6-2)7(3)12-4/h3,5-6H2,1-2,4H3 |
InChI Key |
HMJMUOJUUKEODB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C)SC)OCC |
Origin of Product |
United States |
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